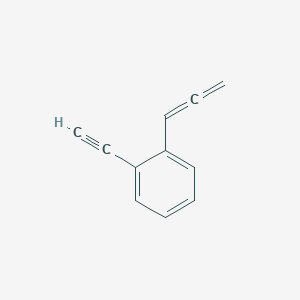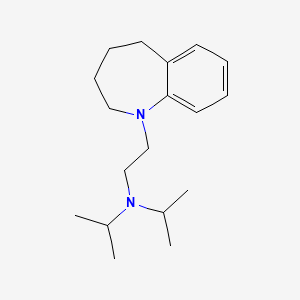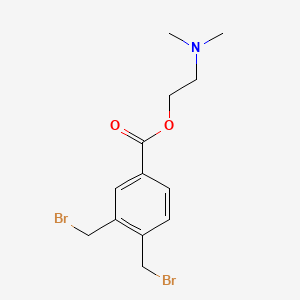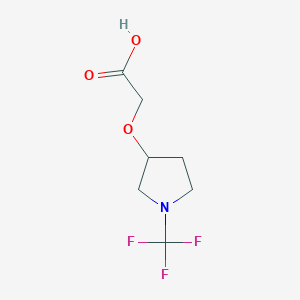
Methyl 2-hydrazino-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydrazino-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C6H8N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydrazino-5-pyrimidinecarboxylate typically involves the reaction of methyl esters of 2-substituted 5-pyrimidinecarboxylic acids with hydrazine hydrate. The reaction is carried out at low temperatures, usually between 0-5°C, to ensure the nucleophilic substitution of readily eliminating groups at the position 2 of the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydrazino-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other substituents on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions may produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydrazino-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and antimicrobial properties.
Biological Research: The compound is studied for its potential neuroprotective and anti-neuroinflammatory effects, making it a candidate for research into treatments for neurodegenerative diseases.
Materials Science: It is used in the development of new materials with specific chemical properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of Methyl 2-hydrazino-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound inhibits endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal damage and inflammation, providing potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 2-hydrazino-5-pyrimidinecarboxylate include other pyrimidine derivatives such as:
- Methyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
Uniqueness
This compound is unique due to its specific hydrazino substitution at the 2-position of the pyrimidine ring. This substitution imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
38373-50-1 |
|---|---|
Molekularformel |
C6H8N4O2 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
methyl 2-hydrazinylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)4-2-8-6(10-7)9-3-4/h2-3H,7H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
YRZJVIZAAMAPCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(N=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



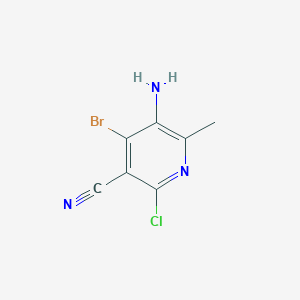
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
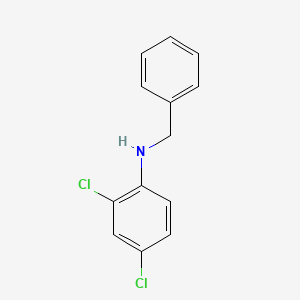


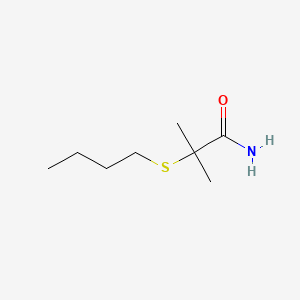
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
